CB-5083 - 1542705-92-9

CB-5083

Catalog Number: EVT-287500
CAS Number: 1542705-92-9
Molecular Formula: C24H23N5O2
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: CB-5083 is a synthetic molecule developed through targeted medicinal chemistry efforts. [, ]

Classification: CB-5083 is classified as a first-in-class, potent, and selective ATP-competitive inhibitor of the p97 ATPase. []

Role in Scientific Research: CB-5083 serves as a valuable research tool to probe the biology of p97 and the ubiquitin proteasome system, providing insights into cellular processes such as protein homeostasis, ERAD, and autophagy. It also offers a potential therapeutic strategy for cancers that are sensitive to disruptions in these pathways. [, , ]

Future Directions
  • Development of next-generation p97 inhibitors: Overcoming limitations such as off-target effects and drug resistance necessitates the development of new inhibitors with improved selectivity and pharmacokinetic profiles. [, , , , ]
  • Exploration of combination therapies: Combining p97 inhibitors with other anti-cancer agents targeting different aspects of protein homeostasis or other key pathways may enhance efficacy and overcome resistance. [, , , , ]
  • Further investigation of p97 biology in neurodegenerative diseases: Expanding our understanding of how p97 mutations contribute to disease pathogenesis will be crucial for developing effective therapies for these conditions. [, , , ]
  • Development of p97-based biomarkers: Identifying biomarkers that can predict response to p97 inhibition and monitor drug target engagement will be critical for clinical translation and personalized therapy. [, ]

1-[4-(Benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide

  • Compound Description: This compound is another name for CB-5083. []
  • Relevance: This compound is identical to CB-5083. []

CB-5339

  • Compound Description: CB-5339 is a successor adenosine triphosphate (ATP)-competitive p97 inhibitor of CB-5083 and is currently being evaluated in Phase 1 clinical trials for anti-cancer therapy. []
  • Relevance: This compound is structurally related to CB-5083, as both act as ATP-competitive p97 inhibitors. []

DBeQ (Bis(diethyldithiocarbamato)copper(II))

  • Compound Description: DBeQ is a p97 inhibitor that induces ER stress markers GRP78 and CHOP and leads to dose-dependent apoptosis. []
  • Relevance: DBeQ is a p97 inhibitor, similar to CB-5083. []

ML240

  • Compound Description: ML240 is a p97 inhibitor that induces ER stress markers GRP78 and CHOP and leads to dose-dependent apoptosis. [] It served as a basis for the development of CB-5083. []
  • Relevance: ML240 is a quinazoline scaffold-based VCP inhibitor from which CB-5083 was derived. []

ML241

  • Compound Description: ML241 is an ATP-competitive p97 inhibitor. []
  • Relevance: Similar to CB-5083, ML241 is an ATP-competitive p97 inhibitor. []

NMS-873

  • Compound Description: NMS-873 is an allosteric p97 inhibitor that induces ER stress markers GRP78 and CHOP and leads to dose-dependent apoptosis. [] It can overcome CB-5083-induced resistance in HCT116 cells. []
  • Relevance: Unlike CB-5083, which is an ATP-competitive inhibitor, NMS-873 is an allosteric inhibitor of p97. [, ] Despite these differences, both NMS-873 and CB-5083 can inhibit the proliferation of HCT116 cancer cells. []
  • Compound Description: Sildenafil is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: While not structurally related to CB-5083, sildenafil was used as a comparator to assess the off-target effects of CB-5083 on PDE6. []
  • Compound Description: Tadalafil is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: Similar to sildenafil, tadalafil was used as a comparator to assess the off-target effects of CB-5083 on PDE6, despite not being structurally similar. []
  • Compound Description: Vardenafil is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: Vardenafil served as a comparator to evaluate the off-target effects of CB-5083 on PDE6. []
  • Compound Description: Zaprinast is a known phosphodiesterase (PDE) inhibitor. []
  • Relevance: Like the other PDE inhibitors, zaprinast was used as a comparator to assess the off-target effects of CB-5083 on PDE6, despite not being structurally similar. []

UPCDC-30245

  • Compound Description: UPCDC-30245 is an allosteric p97 inhibitor that, unlike CB-5083, does not affect endoplasmic-reticulum-associated protein degradation or the unfolded protein response pathway. [] It can overcome CB-5083-induced resistance in HCT116 cells. []
  • Relevance: In contrast to the ATP-competitive mechanism of CB-5083, UPCDC-30245 acts as an allosteric inhibitor of p97. [, ] Similar to NMS-873, UPCDC-30245 is still active against CB-5083-resistant p97 mutants. []
Overview

1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a combination of indole and pyrimidine moieties, which are known for their biological activity. This compound is primarily studied for its role as a potential therapeutic agent, particularly in the context of cancer and other diseases.

Source

The compound can be identified by its IUPAC name and has been referenced in various chemical databases and patents, including DrugBank and PubChem. Its CAS number is 1542705-83-8, indicating its unique chemical identity.

Classification

This compound is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It falls under the category of pyrimidine derivatives and is often explored for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: These are used to form the pyrimidine ring by condensing appropriate aldehydes or ketones with urea or thiourea derivatives.
  2. Cyclization: Cyclization reactions help form the fused pyrano-pyrimidine structure.
  3. Amidation: The final step often involves forming an amide bond between the carboxylic acid and the amine group from benzylamine.

Technical details regarding specific reaction conditions (e.g., temperature, solvents) can vary based on the chosen synthetic route but typically require careful control to achieve high yields and purity.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C24H24N6OC_{24}H_{24}N_{6}O, reflecting its complex structure that includes multiple rings and functional groups. The molecular weight is approximately 396.49 g/mol.

Chemical Reactions Analysis

Reactions

1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide can undergo various chemical reactions typical of amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The presence of electron-rich aromatic systems allows for electrophilic substitution reactions.
  3. Reduction Reactions: The carbonyl groups in the structure can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.

These reactions are important for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is not fully elucidated but is believed to involve:

  1. Targeting Specific Enzymes: Compounds like this often inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
  2. Modulating Signaling Pathways: By interacting with cellular receptors or signaling molecules, it may alter pathways that lead to apoptosis or cell cycle arrest.

Data from preclinical studies suggest that compounds with similar structures exhibit significant anti-cancer properties through these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol due to its complex structure.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Stability: Stability under various pH conditions should be assessed, especially since it contains both acidic (carboxylic acid) and basic (amine) functional groups.
  • Reactivity: Reactivity towards nucleophiles and electrophiles can provide insight into potential synthetic pathways or degradation products.
Applications

1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting cancer treatment.
  2. Biochemical Research: In studies exploring enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Introduction to 1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Structural Classification Within Heterocyclic Chemistry

CB-5083 exemplifies a multicyclic hybrid architecture integrating three distinct heterocyclic pharmacophores, each contributing specific electronic and steric properties critical for target engagement and biological activity:

  • Pyrano[4,3-d]pyrimidine System (7,8-Dihydro-5H-Pyrano[4,3-d]pyrimidine): This bicyclic 6-6 fused system comprises a pyran ring (oxygen-containing six-membered heterocycle) fused to a pyrimidine ring (six-membered diazine). The [4,3-d] fusion denotes linkage between pyran's C4/C3 and pyrimidine's C2/N3. Partial saturation (7,8-dihydro) enhances conformational flexibility while reducing planarity. The pyrimidine N1 and C2 positions serve as key attachment points—here, N1 links to the benzylamino group, and C2 connects to the indole system. Pyrano[4,3-d]pyrimidines are recognized in medicinal chemistry for their structural mimicry of purine nucleotides, facilitating interactions with ATP-binding sites in enzymes like kinases and AAA-ATPases [5] [6].

  • Indole System (2-Methylindole-4-carboxamide): The indole nucleus is a bicyclic 6-5 fused aromatic heterocycle (benzene fused to pyrrole). Its inherent electron-rich character allows π-stacking and cation-π interactions. The 2-methyl substituent enhances steric bulk and modulates electron density. The 4-carboxamide group (-CONH₂) provides a crucial hydrogen-bonding motif (H-bond donor/acceptor). Indoles are ubiquitous privileged scaffolds in drug discovery due to their favorable pharmacokinetic properties and diverse target interactions [7] [9].

  • Bridging Group (4-(Benzylamino)): A benzylamine linker (-NH-CH₂-C₆H₅) connects the pyrimidine N1 to the indole C2. The benzyl group provides a hydrophobic anchor, while the secondary amine serves as an H-bond donor. This spacer optimally orients the indole and pyranopyrimidine for simultaneous target site interactions [5].

Table 1: Key Heterocyclic Components of CB-5083 and Their Pharmacophoric Roles

Structural ComponentChemical ClassKey FeaturesPharmacophoric Role
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidineBicyclic 6-6 Fused SystemPartial saturation; Pyrimidine N1/C2 attachment points; Oxygen atom in pyran ringMimics purine nucleotides; Binds ATPase catalytic pockets; Provides rigidity & solubility
2-Methylindole-4-carboxamideBicyclic 6-5 Fused Aromatic SystemElectron-rich aromatic system; Carboxamide H-bonding group; 2-Methyl steric bulkMediates hydrophobic/π-stacking; Forms critical H-bonds; Modulates electron density
4-(Benzylamino) LinkerSecondary Amine with Arylalkyl-NH- (H-bond donor); -CH₂- spacer; Phenyl hydrophobic groupConnects pharmacophores; Optimizes spatial orientation; Enhances hydrophobic interactions

The molecular formula is C₂₄H₂₃N₅O₂ (MW: 413.48 g/mol). Key functional groups include the secondary amine (-NH- of benzylamino), tertiary amines (pyrimidine N), carboxamide (-CONH₂), and ether (pyran O). The molecule exhibits moderate polarity, influencing solubility and permeability. X-ray crystallography or docking studies (e.g., into p97 D2 ATPase domain) reveal how the pyranopyrimidine occupies the adenine pocket, the benzyl group engages a hydrophobic cleft, and the indole carboxamide forms H-bonds with catalytic residues like Asp623 and Lys524 [4] [5].

Historical Development of Pyrano[4,3-d]pyrimidine Derivatives in Medicinal Chemistry

The exploration of pyrano[4,3-d]pyrimidines evolved from foundational work on simpler pyrimidine and chromone derivatives. Key milestones include:

  • Early Synthetic Work (Pre-2000s): Initial syntheses focused on tetrahydropteroic acid analogs (folic acid precursors), exploiting pyrido[2,3-d]pyrimidines and related systems. Classical routes involved:
  • Condensation Strategies: Combining pyrimidine derivatives (e.g., 4,6-dichloropyrimidine) with enolates or enamines derived from carbonyl compounds.
  • Multicomponent Reactions (MCRs): Efficiently building the bicyclic core via one-pot reactions like Biginelli-type condensations or [3+3] cycloadditions. These methods prioritized access to diverse substitution patterns but yielded compounds primarily screened for antimicrobial or folate-antagonist activity [6].
  • Recognition as Kinase Inhibitor Scaffolds (2000-2010s): Advances in kinase crystallography revealed the pyrano[4,3-d]pyrimidine core's strong adenine mimetic capability. This spurred development of inhibitors targeting:
  • Receptor Tyrosine Kinases (RTKs): Modifications at pyrimidine C2/C4 and saturation level generated potent VEGFR2, EGFR, and PDGFR inhibitors.
  • Cyclin-Dependent Kinases (CDKs): Introduction of aminopyrimidine side chains yielded selective CDK4/6 inhibitors.
  • PI3K/mTOR Pathway: Optimization of hinge-binding motifs led to dual PI3K/mTOR inhibitors. This era established the core's versatility for ATP-competitive inhibition [6].
  • Rise in Targeting AAA-ATPases (2010s): The discovery that pyrano[4,3-d]pyrimidines could potently inhibit p97/VCP marked a significant shift. p97, a hexameric AAA-ATPase, regulates ERAD, DNA repair, and autophagy. Cleave Biosciences pioneered SAR optimization, culminating in CB-5083:
  • Core Optimization: Retaining the 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine core ensured ATP-site compatibility.
  • C2 Modification: Linking to 2-methylindole-4-carboxamide via benzylamino provided optimal interactions with the D2 domain's hydrophobic and polar regions. This hybrid design delivered nanomolar p97 inhibition (IC₅₀ = ~0.016 µM for wild-type) and marked the first potent, selective, and orally available p97 inhibitor entering clinical trials [4] [5] [8].

Table 2: Evolution of Key Pyrano[4,3-d]pyrimidine Derivatives in Medicinal Chemistry

Time PeriodRepresentative DerivativesPrimary Therapeutic TargetKey Advancements
Pre-2000sSimple Alkyl/Aryl SubstitutionsDihydrofolate Reductase; MicrobesEstablished core synthesis (Condensation, MCRs); Demonstrated antimicrobial activity
2000-2010s2-Anilino-4-(hetero)arylaminopyrano[4,3-d]pyrimidinesVEGFR2, EGFR, CDKs, PI3KValidated as kinase hinge-binders; Improved potency & selectivity via C2/C4 substituents
2010s-PresentCB-5083 (1-[4-(Benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide)p97/VCP AAA-ATPaseFirst potent/oral p97 inhibitor; Hybrid indole-pyrimidine design; Advanced to Phase I trials

Significance of Indole-Pyrimidine Hybrid Scaffolds in Drug Discovery

The integration of indole and pyrimidine motifs into single hybrid molecules, exemplified by CB-5083, represents a powerful strategy in modern medicinal chemistry, addressing key challenges in oncology drug discovery:

  • Overcoming Multidrug Resistance (MDR): Hybrid scaffolds like indole-pyrimidine exhibit multitarget engagement capabilities and novel mechanisms of action distinct from conventional chemotherapeutics. CB-5083 circumvents resistance to proteasome inhibitors (e.g., bortezomib) by targeting p97 upstream of the proteasome. Its mechanism—inducing proteotoxic stress via ERAD blockade and disrupting DNA repair by preventing MRE11 complex disassembly from chromatin—synergizes with radiation and overcomes resistance pathways reliant on protein homeostasis or DNA repair [4] [7] [9].

  • Enhanced Pharmacophore Diversity & Target Compatibility:

  • Indole Contributions: The indole core provides a versatile hydrophobic platform for π-stacking with protein aromatic residues (e.g., Phe, Tyr, Trp). Its carboxamide group acts as a pivotal H-bond donor/acceptor. The 2-methyl group fine-tunes steric fit. Indoles inherently possess favorable drug-like properties (e.g., moderate log P, metabolic stability via CYP interactions) and access diverse biological targets (kinases, tubulin, GPCRs, nuclear receptors) [7] [9].
  • Pyrimidine Contributions: The pyrano[4,3-d]pyrimidine core serves as an excellent adenine mimetic, enabling high-affinity binding to ATP pockets in kinases, ATPases, and other nucleotide-binding proteins. Its synthetic tractability allows precise modulation of electronic and steric properties via substitutions [1] [6].
  • Synergistic Effects: The hybrid exploits complementary binding regions: the pyrimidine occupies the adenine pocket, the indole extends into adjacent hydrophobic/selectivity pockets, and the linker bridges these domains. This enables high-affinity binding (nanomolar range for p97) and improved selectivity profiles compared to single-heterocycle agents [4] [5].
  • Broad Spectrum Anticancer Activity: Indole-pyrimidine hybrids like CB-5083 demonstrate efficacy across diverse cancer models:
  • Hematological Malignancies: Potent activity in multiple myeloma and lymphoma xenografts via ERAD blockade and unfolded protein response (UPR) activation.
  • Solid Tumors: Suppression of tumor growth in lung, colon, and pancreatic cancer models by disrupting critical survival pathways dependent on p97.
  • Therapeutic Synergy: CB-5083 enhances the efficacy of radiation and DNA-damaging agents by preventing MRE11-mediated DNA end resection and inhibiting homologous recombination repair. It also shows antiviral potential by blocking endo-lysosomal trafficking, highlighting its broad biological impact [4] [7].

Table 3: Structure-Activity Relationship (SAR) Insights for CB-5083 Analogues

Structural RegionModificationImpact on p97 Inhibition & Anticancer ActivityKey Insight
Indole C2 SubstituentMethyl (CB-5083) vs. H, Ethyl, CyclopropylMethyl optimal: Larger groups (ethyl, cyclopropyl) reduce potency; H decreases lipophilicitySmall alkyl group (methyl) balances steric fit & lipophilicity
Indole C4 SubstituentCarboxamide (CB-5083) vs. CN, COOH, SO₂NH₂Carboxamide critical: CN/COOH inactive; SO₂NH₂ less potent; H-bonding essentialCarboxamide forms vital H-bonds with D2 domain residues (Asp623)
Benzylamino Phenyl RingUnsubstituted (CB-5083) vs. F, OCH₃, CF₃Meta-F slightly tolerated; Others reduce potency; Unsubstituted preferredHydrophobic pocket sensitive to bulk/electronic perturbation
Pyranopyrimidine Saturation7,8-Dihydro (CB-5083) vs. AromaticSaturation essential: Aromatic analogs lose >100-fold potencyConformational flexibility crucial for binding pose
Linker Atom-NH- (Secondary amine; CB-5083) vs. O, S, CH₂-NH- critical: O/CH₂ linkers inactive; S linker weakSecondary amine H-bond donor vital for interaction with ATPase domain backbone

The clinical advancement of CB-5083 into Phase I trials (NCT02243917 for solid tumors, NCT02223598 for hematological malignancies), despite subsequent termination due to off-target effects (e.g., ocular toxicity), validates the indole-pyrimidine hybrid approach for targeting p97 and protein homeostasis. Ongoing research focuses on structural refinements (e.g., altering indole substituents, modifying linker rigidity, exploring pyrido[4,3-d]pyrimidine isosteres) to improve selectivity and safety while retaining potent p97 inhibition and broad antitumor efficacy [4] [5] [8].

Properties

CAS Number

1542705-92-9

Product Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

IUPAC Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)

InChI Key

RDALZZCKQFLGJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

CB5083; CB-5083; CB 5083.

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.